![molecular formula C15H17N3S B2439706 methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide CAS No. 338416-03-8](/img/structure/B2439706.png)

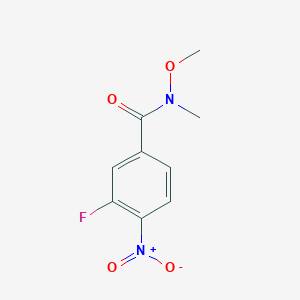

methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Properties

- Pyrrolo[2,3-d]pyrimidin-4-ones, related to the queried compound, have been synthesized using environmentally friendly catalysts. These compounds have potential applications in green chemistry due to their synthesis method (Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010).

2. Biological Activity

- N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one, structurally related to the queried compound, have been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications (Seela, Bussmann, Götze, & Rosemeyer, 1984).

3. Anticancer Potential

- Certain derivatives of pyrrolo[2,3-d]pyrimidines, akin to the compound , have shown potential as antitumor agents. These derivatives inhibit key enzymes in cancer cell growth, making them candidates for further investigation in cancer therapy (Gangjee, Lin, Kisliuk, & McGuire, 2005).

4. Pharmaceutical Development

- Pyrrolo[2,3-d]pyrimidines, closely related to the queried compound, have been identified as G protein-coupled receptor 119 agonists, with applications in glucose homeostasis and potential treatment for type 2 diabetes (Katamreddy et al., 2012).

5. Antimicrobial and Anticonvulsant Applications

- Novel heterocyclic derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized with promising antimicrobial and anticonvulsant properties. These derivatives have potential applications in developing new treatments for bacterial infections and seizure disorders (Severina, Skupa, Voloshchuk, Suleiman, & Georgiyants, 2019).

6. Dye Synthesis and Textile Applications

- Derivatives of thieno[2,3-d]pyrimidine, structurally related to the queried compound, have been used to synthesize chalcone dyes. These dyes have applications in creating various hues for textile fibers, demonstrating the compound's versatility in material science (Ho & Yao, 2013).

Mecanismo De Acción

Target of action

Pyrimidine derivatives are known to have a wide range of biological activities. They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Mode of action

Pyrimidine derivatives can interact with various targets in the body. For example, some pyrimidine drugs inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical pathways

The interaction of pyrimidine derivatives with their targets can affect various biochemical pathways. For instance, inhibition of DHFR can stop the synthesis of RNA and DNA, leading to cell death .

Result of action

The molecular and cellular effects of pyrimidine derivatives can also vary. For example, some compounds can induce cell cycle arrest and apoptosis in certain types of cells .

Propiedades

IUPAC Name |

4-methyl-7-(3-methylphenyl)-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-10-5-4-6-12(9-10)18-8-7-13-11(2)16-15(19-3)17-14(13)18/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVIJFGABQNYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC3=C(N=C(N=C32)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)

![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)

![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)

![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)

![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)